molecular formula C9H5NO4S B1316772 7-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 90407-22-0

7-Nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No. B1316772
CAS RN: 90407-22-0
M. Wt: 223.21 g/mol
InChI Key: DFUCCKMJARLWKG-UHFFFAOYSA-N
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Patent
US07550461B2

Procedure details

To a suspension of 7-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (1.0 g) in THF/MeOH (40 mL/40 mL) was added 8.4 mL (2.0 eq) of 1N NaOH. The reaction was stirred at room temperature for 2 h. The solvent was removed in vacuo. The residue was diluted with H2O/EtOAc, acidified with 3N HCl and extracted with EtOAc. The organics were dried over MgSO4, filtered and concentrated to give 7-nitro-benzo[b]thiophene-2-carboxylic acid as a light yellow solid (928 mg, 98% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:9][C:8]2[C:10]([N+:14]([O-:16])=[O:15])=[CH:11][CH:12]=[CH:13][C:7]=2[CH:6]=1)=[O:4].[OH-].[Na+]>C1COCC1.CO>[N+:14]([C:10]1[C:8]2[S:9][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]=2[CH:13]=[CH:12][CH:11]=1)([O-:16])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(S1)C(=CC=C2)[N+](=O)[O-]
Name
THF MeOH
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O/EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1SC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 928 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.